molecular formula C14H16F3N3 B11740017 (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11740017
M. Wt: 283.29 g/mol
InChI Key: GVUZTMLDADUCCW-UHFFFAOYSA-N
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Description

(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes a phenylethyl group and a trifluoroethyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoroethyl group. The final step involves the attachment of the phenylethyl group to the pyrazole ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylethyl group, using reagents like sodium azide or halogens.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazole ring interacts with active sites on target proteins. This interaction can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the pyrazole ring and trifluoroethyl group.

    Trifluoroethylpyrazole: Contains the trifluoroethyl-substituted pyrazole ring but lacks the phenylethyl group.

    Pyrazole derivatives: Various pyrazole derivatives with different substituents can be compared to understand the unique properties of (2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine.

Uniqueness

The uniqueness of this compound lies in its combination of the phenylethyl group, trifluoroethyl group, and pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16F3N3

Molecular Weight

283.29 g/mol

IUPAC Name

2-phenyl-N-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C14H16F3N3/c15-14(16,17)11-20-13(7-9-19-20)10-18-8-6-12-4-2-1-3-5-12/h1-5,7,9,18H,6,8,10-11H2

InChI Key

GVUZTMLDADUCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=NN2CC(F)(F)F

Origin of Product

United States

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